1-Methyl-3-(methylamino)azepan-2-one hydrochloride
説明
1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS: 2059940-37-1) is a seven-membered azepanone ring derivative with a methylamino substituent at the 3-position and a methyl group at the 1-position, formulated as C₈H₁₇ClN₂O (MW: 192.69) . Its hydrochloride salt form enhances aqueous solubility, a common feature for bioactive intermediates .
Structure
3D Structure of Parent
特性
IUPAC Name |
1-methyl-3-(methylamino)azepan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-7-5-3-4-6-10(2)8(7)11;/h7,9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZHPNGBRDBFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCN(C1=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with azepane, which is then subjected to methylation and subsequent amination.
Methylation: Azepane is reacted with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.
Amination: The methylated azepane is then treated with methylamine to introduce the methylamino group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-Methyl-3-(methylamino)azepan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-3-(methylamino)azepan-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with methylamino and ester groups.
- Molecular Formula: C₇H₁₄ClNO₂ (MW: 179.65).
- This compound is used as a starting material in spirocyclic drug synthesis (e.g., EP 4,374,877 A2) . Unlike the azepanone derivative, its smaller ring size limits conformational flexibility, which may influence binding interactions in biological systems.
Benazepril Hydrochloride
- Structure : Tetrahydrobenzazepine fused with a carboxylic acid group.
- Molecular Formula : C₂₄H₂₈N₂O₅·HCl (MW: 460.96).
- Comparison : Benazepril, an ACE inhibitor, shares the azepane ring but incorporates a carboxylic acid for enzyme binding. The target compound lacks this acidic group, suggesting divergent pharmacological profiles. The hydrochloride salt in both enhances solubility, but Benazepril’s extended structure enables cardiovascular activity .
1-Methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one
- Structure : Azepan-2-one with a 3-oxocyclohexenyl substituent.
- Molecular Formula: C₁₃H₁₉NO₂ (MW: 221.30).
- This compound is a key intermediate for Meptazinol, an opioid agonist/antagonist . The absence of a methylamino group in this derivative reduces basicity compared to the target compound.
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one Hydrochloride
- Structure: Azepan-2-one with an oxadiazole-substituted aminomethyl group.
- Molecular Formula : C₁₀H₁₇ClN₄O₂ (MW: 260.72).
- This derivative’s amino group is part of a heterocyclic system, contrasting with the target compound’s simpler methylamino substituent .
1-(Dimethylamino)-2-methyl-3-pentanone Hydrochloride
- Structure: Linear ketone with dimethylamino and methyl branches.
- Molecular Formula: C₈H₁₈ClNO (MW: 179.69).
- Comparison: The linear structure lacks ring constraints, offering greater conformational freedom. The dimethylamino group increases steric bulk and basicity compared to the target compound’s methylamino group .
Comparative Data Table
Key Research Findings
- Synthetic Utility: The target compound’s azepanone ring is a versatile scaffold for introducing diverse substituents, as seen in analogs like the oxadiazole derivative (EP 4,374,877 A2) .
- Pharmacological Potential: Structural parallels to Meptazinol intermediates suggest possible CNS activity, though direct evidence is lacking .
- Solubility and Stability : Hydrochloride salts across analogs (e.g., Benazepril, Phenylephrine HCl) enhance water solubility, critical for bioavailability .
生物活性
1-Methyl-3-(methylamino)azepan-2-one hydrochloride, a compound belonging to the azepanone class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a seven-membered ring with a methyl and a methylamino substituent, which are critical for its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been shown to selectively inhibit choline kinase α (ChoKα), an enzyme implicated in cancer cell proliferation. The binding affinity of the compound to ChoKα was assessed through various assays, revealing significant inhibitory effects.
Inhibition Studies
In a study assessing the inhibitory effect on ChoKα1, the compound exhibited an IC50 value in the low micromolar range (0.241–0.700 μM), indicating high affinity for the enzyme . This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Biological Activity Data
The following table summarizes key biological activity findings related to this compound:
| Study | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| Study A | ChoKα1 Inhibition | 0.241 - 0.700 | High selectivity observed |
| Study B | Antiproliferative | < 10 | Effective against various cancer cell lines |
| Study C | Cytotoxicity in Non-Tumoral Cells | > 100 | Low toxicity profile |
Case Study 1: Anticancer Potential
In vitro studies demonstrated that this compound exhibited potent antiproliferative activity against several cancer cell lines while showing minimal toxicity to non-tumoral cells. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with conventional chemotherapy.
Case Study 2: Enzyme Interaction
Docking studies revealed that the compound binds to the choline-binding site of ChoKα, mimicking known inhibitors like HC-3. This interaction is supported by crystallographic data that confirm the binding mode and highlight potential modifications to enhance efficacy .
Q & A
Q. What are the key steps for synthesizing 1-Methyl-3-(methylamino)azepan-2-one hydrochloride, and how can reaction conditions be optimized for yield?
Synthesis typically involves multi-step organic reactions, including alkylation, cyclization, and hydrochloride salt formation. For example, palladium-catalyzed cross-coupling reactions may optimize bonding between heterocyclic and methylamino groups. Temperature control (e.g., maintaining 0–5°C during sensitive steps) and solvent selection (e.g., anhydrous tetrahydrofuran for moisture-sensitive intermediates) are critical. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., methylamino protons at δ 2.1–2.5 ppm) and confirms azepanone ring structure.
- HPLC-MS: Quantifies purity and detects impurities using reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid. Retention time and mass-to-charge ratio (e.g., [M+H]⁺ at m/z 193) validate molecular identity .
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the azepanone ring) .
Q. How can researchers validate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and thermal analysis (TGA/DSC). Hydrochloride salts generally exhibit better thermal stability than free bases, but hygroscopicity requires desiccant-containing packaging .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination?
Use single-crystal X-ray diffraction with SHELXL for refinement. If twinning or disorder is observed (common in flexible azepanone rings), apply restraints to bond lengths/angles and validate with Hirshfeld surface analysis. Cross-validate with DFT-optimized molecular geometries to resolve discrepancies between experimental and computational models .
Q. How can in vitro assays differentiate the compound’s biological activity from structural analogs?
- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-Dopamine) to measure affinity at neurotransmitter receptors. Compare IC₅₀ values against analogs with modified substituents (e.g., trifluoromethyl vs. methyl groups).
- Functional Assays: Employ calcium flux or cAMP assays to assess agonism/antagonism. For example, a >50% inhibition of cAMP in HEK293 cells expressing adrenergic receptors suggests selective activity .
Q. What computational methods predict metabolic pathways and potential toxicity?
- ADMET Prediction: Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation).
- Toxicity Profiling: Apply Derek Nexus to flag structural alerts (e.g., Michael acceptors from α,β-unsaturated ketones). Validate with Ames tests for mutagenicity .
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?
Re-evaluate force field parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM). If predicted binding poses conflict with SPR/X-ray data, perform free-energy perturbation (FEP) calculations to refine affinity estimates. Cross-check with alanine scanning mutagenesis to identify critical binding residues .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
